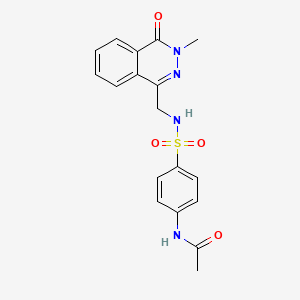
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide, also known by its chemical structure, is a compound with the following IUPAC name: N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzenesulfonamide . It has a molecular weight of 358.42 g/mol .
Synthesis Analysis
The synthetic pathway for this compound involves the reaction of (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-acetic acid with N,N-dimethylamine and subsequent sulfonation. The resulting product is N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide .
Molecular Structure Analysis
The molecular formula of this compound is C17H18N4O3S . It features a phthalazinone core with a sulfonamide group attached to the phenyl ring. The N,N-dimethylamino substituent enhances its solubility and bioavailability .
Physical And Chemical Properties Analysis
科学的研究の応用
Hydrogen, Stacking, and Halogen Bonding Analysis
A study on a structurally similar compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provided insights into the compound's crystal structure stabilization by N-H···O and C-H···O contacts, weak C-H···π, and Se···N interactions. The research highlighted the significance of dispersive interactions and density functional theory (DFT) calculations for understanding stability and reactivity. This analysis may offer a foundation for exploring the subject compound's interaction mechanisms and potential applications in materials science or molecular engineering (Gouda et al., 2022).
Antiviral and Antimicrobial Potential
Another research avenue has been the synthesis and evaluation of compounds with similar frameworks for their antiviral and antimicrobial activities. For instance, derivatives of Naphthalene have been synthesized and screened for inhibitory activity against HIV-1 and HIV-2, showcasing the potential of structurally related compounds in developing new antiviral agents (Hamad et al., 2010). Similarly, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety have been synthesized, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014).
Antioxidant Activity and Coordination Chemistry
The synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions have been studied, revealing interesting aspects of hydrogen bonding in the self-assembly process and significant antioxidant activity. These findings suggest the potential use of related compounds in the development of antioxidants and coordination compounds with therapeutic benefits (Chkirate et al., 2019).
Electronic and Biological Interactions
Further research into N-[4-(Ethylsulfamoyl)phenyl]acetamide showcased the compound's structural, electronic, and biological interactions in polar liquids, offering insights into its reactivity and potential pharmaceutical applications. Molecular docking analysis highlighted its fungal and cancer activities, indicating the broad scope of scientific research applications for such compounds (Bharathy et al., 2021).
Safety and Hazards
特性
IUPAC Name |
N-[4-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12(23)20-13-7-9-14(10-8-13)27(25,26)19-11-17-15-5-3-4-6-16(15)18(24)22(2)21-17/h3-10,19H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSSFADRIATYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)
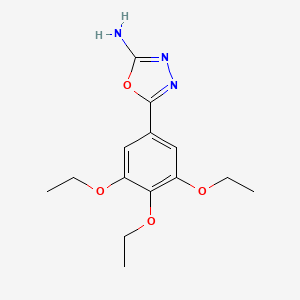
![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid](/img/structure/B2617522.png)

![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)
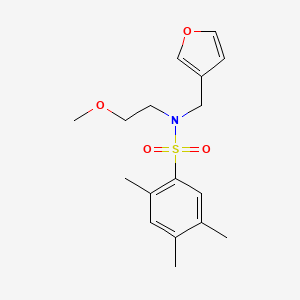
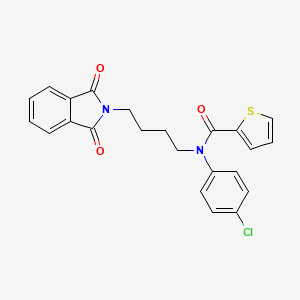

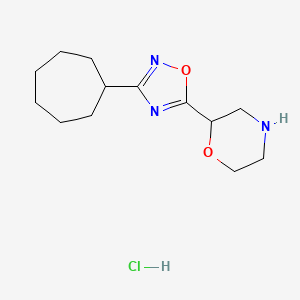
![Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2617538.png)